trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Overview
Description
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate: is a chemical compound with the empirical formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a solid compound that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate include:
- trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate
- trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
- cis-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its specific bromine substitution on the phenyl ring, which can influence its reactivity and interaction with other molecules . This unique structural feature makes it valuable in various research and industrial applications .
Biological Activity
trans-Tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate is a specialized organic compound characterized by its aziridine structure, which includes a tert-butyl group and a 4-bromophenyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.
- Molecular Formula : C₁₃H₁₆BrNO₂
- Molecular Weight : Approximately 298.18 g/mol
- Structure : The compound features a chiral center, allowing for both cis and trans configurations, which significantly influence its biological activity.
The biological activity of this compound is largely attributed to the reactivity of its aziridine ring. The strained three-membered nitrogen-containing ring can undergo ring-opening reactions with nucleophiles, enabling the formation of various biologically relevant compounds. This mechanism is exploited in diverse chemical transformations, including interactions with proteins and nucleic acids, which are crucial for its therapeutic effects .
1. Antimicrobial Properties
Preliminary studies indicate that aziridines, including this compound, exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in bacteria may be linked to its electrophilic nature, allowing it to interact with vital biomolecules .
2. Anticancer Activity
Research has suggested that compounds containing aziridine structures possess anticancer properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .
Case Studies
Study on Antimicrobial Activity :
A study investigated the antimicrobial effects of various aziridine derivatives, including this compound. Results indicated that the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .
Study on Anticancer Effects :
In another study focusing on the anticancer potential of aziridines, this compound was tested against several cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibitory effects against pathogens | |
Anticancer | Reduced cell viability in cancer cells |
Future Directions
Further research is required to fully elucidate the biological mechanisms underlying the activities of this compound. Investigations into its interactions with specific enzymes and receptors will be crucial for assessing its therapeutic viability and potential side effects.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXWSFQIYGHTOU-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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